2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Description
2-Chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 1803582-14-0) is a pyrazole-derived acetamide featuring a chloroacetamide side chain and a 3,5-dimethyl-1-phenylpyrazole core. Its molecular formula is C₁₄H₁₅ClN₃O, with a molecular weight of 276.74 g/mol.
Properties
IUPAC Name |
2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-13(9-16-14(19)8-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVFSYVBKQCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine. This reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid at elevated temperatures .
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Substitution with Chloroacetamide: : The resulting pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This step involves the nucleophilic substitution of the chloro group by the pyrazole nitrogen, forming the desired chloroacetamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the chloroacetamide moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
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Substitution: : The chloro group in the acetamide moiety can be substituted by various nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows for modifications that can enhance its biological activity and selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The pyrazole ring is a common pharmacophore in many biologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
2-Chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide (CAS: 514843-36-8)
- Molecular Formula : C₁₅H₁₈ClN₃O
- Key Differences : The phenyl group is replaced with a 4-methylbenzyl substituent.
- Impact : Increased lipophilicity due to the methylbenzyl group may enhance membrane permeability but reduce aqueous solubility. The ChemSpider ID (734672) indicates distinct crystallographic properties compared to the target compound .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
- Molecular Formula : C₂₁H₁₅ClN₆O
- Key Differences: Incorporates a cyano group and dual phenyl rings.
- Impact: The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions. Melting point (133–135°C) and spectral data (¹H-NMR δ 8.12 ppm for pyrazole protons) suggest higher crystallinity than the target compound .
Acetamide Side Chain Modifications
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (HB024)
- Molecular Formula : C₇H₆ClN₂O₂
- Key Differences : The pyrazole core is replaced with a hydroxypyridine ring.
Dimethenamid (Herbicide)
- Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
- Key Differences : Thienyl and methoxy groups replace the pyrazole core.
- Impact : Optimized for herbicidal activity via thienyl interactions with plant enzymes, unlike the target compound’s likely pharmacological targeting .
Physicochemical and Spectral Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Features (¹H-NMR/MS) |
|---|---|---|---|
| Target Compound | 276.74 | Not reported | Expected δ 2.6 ppm (CH₃), 4.2 ppm (CH₂Cl) |
| 3a (C₂₁H₁₅ClN₆O) | 403.1 | 133–135 | δ 8.12 (s, 1H, pyrazole), MS [M+H]⁺: 403.1 |
| HB024 (C₇H₆ClN₂O₂) | 187.6 | Not reported | Hydroxypyridine δ 7.5–8.0 ppm |
| Dimethenamid | 275.8 | Not reported | Thienyl δ 6.8–7.2 ppm, MS [M+H]⁺: 276.8 |
Biological Activity
2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide, also known by its CAS number 1221722-97-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and related pharmacological effects.
The molecular formula of 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is C14H16ClN3O, with a molecular weight of 277.75 g/mol. The compound features a chloro group and a pyrazole ring, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties and its ability to inhibit specific enzymes. Research has indicated that pyrazole derivatives can exhibit selective cytotoxicity against various cancer cell lines.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide. The following table summarizes key findings related to its cytotoxic effects:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.
Enzymatic Inhibition
In addition to its cytotoxic effects, this compound has been studied for its enzymatic inhibition capabilities. Pyrazole derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
These findings suggest that compounds like 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide may serve as effective therapeutic agents targeting specific pathways involved in cancer progression.
Case Studies
A notable study by Wei et al. highlighted the synthesis and testing of various pyrazole derivatives against cancer cell lines, demonstrating significant anticancer activity with some derivatives achieving IC50 values below 1 µM against MCF7 and NCI-H460 cells . This underscores the potential of pyrazole-based compounds in cancer therapeutics.
Another investigation focused on the inhibition of heme oxygenase (HO)-1 activity by acetamide-based compounds similar to our target compound. These studies revealed promising results in reducing tumor growth in U87MG cells .
Q & A
Q. What green chemistry approaches are feasible for sustainable synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalyst Recycling : Immobilize triethylamine on silica gel for reuse in multiple reaction cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
